(E)-N-(3-fluorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Description

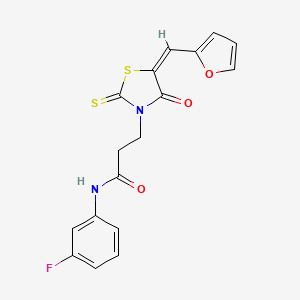

This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core substituted with a furan-2-ylmethylene group at position 5 and a propanamide chain linked to a 3-fluorophenyl moiety.

Propriétés

IUPAC Name |

N-(3-fluorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3S2/c18-11-3-1-4-12(9-11)19-15(21)6-7-20-16(22)14(25-17(20)24)10-13-5-2-8-23-13/h1-5,8-10H,6-7H2,(H,19,21)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHWEBGMZTZFAP-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (E)-N-(3-fluorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic molecule characterized by multiple functional groups, including a thiazolidinone core, furan moiety, and fluorinated aromatic ring. This structure suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features, which enable interactions with various biological targets. Key areas of activity include:

- Antimicrobial Properties : Preliminary studies indicate that derivatives of thiazolidinones exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have shown effective inhibition against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research has demonstrated that thiazolidinone derivatives can inhibit tumor cell proliferation. In vitro studies have revealed IC50 values ranging from 7.0 to 20.3 µM against various cancer cell lines, including A549 (lung), PC-3 (prostate), and HepG2 (liver) .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored. For example, related compounds have shown inhibitory effects on serine proteases involved in viral replication, such as the NS2B-NS3 protease of the Dengue virus .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC 16–32 mg/ml |

| Anticancer | A549 (lung cancer) | IC50 7.0–20.3 µM |

| Enzyme Inhibition | NS2B-NS3 Protease | Significant inhibition |

| Antimalarial | Plasmodium falciparum | IC50 35.0 µM (sensitive) |

Case Studies

- Antimicrobial Activity : Zvarec et al. reported that thiazolidine derivatives exhibited varying degrees of antibacterial activity, with some showing promising results against resistant strains .

- Anticancer Mechanisms : A study by Mendgen et al. highlighted that compounds similar to our target inhibited tumor angiogenesis and proliferation in vitro, suggesting a potential pathway for cancer therapy .

The biological activity is likely mediated through several mechanisms:

- Interference with Metabolic Pathways : The thiazolidinone core may interact with enzymes involved in metabolic processes, leading to altered cellular functions.

- DNA Interaction : The furan moiety may facilitate intercalation into DNA, disrupting replication and transcription processes.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of (E)-N-(3-fluorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves the reaction of 3-fluorophenyl derivatives with furan-containing thiazolidinones. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed for structural characterization.

Table 1: Characterization Data

| Technique | Observed Values |

|---|---|

| NMR | Chemical shifts indicative of aromatic protons and functional groups |

| IR | C=O stretching at ~1710 cm, NH stretching around 3300 cm |

| MS | Molecular ion peak at m/z = 657 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to exhibit significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reported at approximately 86% and 85%, respectively .

Table 2: Anticancer Activity

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, showing effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the thiazolidinone moiety is believed to contribute to its antibacterial action.

Table 3: Antimicrobial Activity

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

Mechanistic Insights

Molecular docking studies suggest that this compound interacts effectively with key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). This interaction may inhibit their activity, leading to reduced cancer cell viability .

Case Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, the compound demonstrated a high level of efficacy compared to standard chemotherapeutic agents. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in cancer cells, making it a promising candidate for further development .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound against common pathogens showed that it could serve as an effective treatment option for bacterial infections, especially those resistant to conventional antibiotics .

Comparaison Avec Des Composés Similaires

Structural Analogs and Key Variations

The compound shares structural homology with derivatives featuring:

- Substituted aromatic rings (e.g., fluorophenyl, hydroxyphenyl, pyridinyl).

- Heterocyclic substituents (e.g., furan, thiophene, benzylidene).

- Stereochemical variations (E vs. Z configuration).

Table 1: Comparative Analysis of Thiazolidinone Derivatives

Physicochemical and Functional Insights

- Substituent Effects: Furan vs. Thiophene: The thiophene analog exhibits higher molecular weight (392.48 vs. Benzylidene vs. Heterocycles: The 4-methylbenzylidene group in increases steric bulk, reducing solubility (density: 1.43 g/cm³) compared to furan derivatives (1.48 g/cm³) .

- 3-Hydroxyphenyl: The hydroxyl group in lowers pKa (9.53), enhancing hydrogen-bonding capacity.

- Stereochemistry :

Research Implications

- Thiazolidinone derivatives are studied for diverse applications, including antimicrobial and anticancer activity. The furan and thiophene analogs may exhibit distinct electronic profiles due to heteroatom differences (O vs. S), influencing binding to biological targets .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including cyclization of thiourea derivatives with aldehydes (e.g., furan-2-carbaldehyde) and subsequent coupling with a 3-fluorophenyl-containing propanamide precursor. Key steps include:

- Cyclization : Formation of the thioxothiazolidinone core under basic conditions (e.g., sodium hydride in DMF) .

- Aldehyde condensation : Introduction of the furylmethylene group via Knoevenagel condensation, requiring anhydrous conditions and catalysts like piperidine .

- Amide coupling : Use of coupling agents such as EDC/HOBt for attaching the 3-fluorophenyl moiety . Optimization focuses on solvent polarity (DMF or ethanol), temperature (60–100°C), and reaction time (6–24 hours). Thin-layer chromatography (TLC) and NMR are critical for monitoring intermediate purity .

Q. Which analytical techniques are essential for structural validation?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thioxothiazolidinone ring and furan substituents. Key signals include thioamide protons (~δ 12–13 ppm) and furan olefinic protons (~δ 7.5–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly the E-configuration of the furylmethylene group .

Q. What preliminary biological assays are recommended for activity screening?

- Antimicrobial testing : Follow CLSI guidelines using E. coli (ATCC 25922) and S. aureus (ATCC 29213) to assess MIC values .

- Anticancer assays : Employ MTT or SRB protocols on HeLa or MCF-7 cell lines, with IC₅₀ calculations .

- Enzyme inhibition : Use fluorogenic substrates to evaluate activity against kinases or proteases .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing side products?

- Design of Experiments (DoE) : Use factorial designs to optimize variables like solvent (DMF vs. dichloromethane), temperature, and catalyst loading .

- Purification strategies : Gradient column chromatography (silica gel, hexane/ethyl acetate) isolates the E-isomer from potential Z-byproducts .

- In situ monitoring : FT-IR tracks carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups to terminate reactions at optimal conversion .

Q. How do structural modifications influence bioactivity?

- Thioxothiazolidinone core : Replacement with oxazolidinone reduces antimicrobial potency due to loss of sulfur-mediated membrane disruption .

- Furan vs. thiophene : Furan enhances solubility but decreases metabolic stability compared to thiophene derivatives .

- 3-Fluorophenyl group : Fluorine’s electronegativity improves binding to hydrophobic enzyme pockets (e.g., COX-2) but may increase cytotoxicity .

Q. How to address discrepancies in reported biological data?

- Reproducibility checks : Validate protocols using reference compounds (e.g., doxorubicin for anticancer assays) .

- Purity verification : HPLC (≥95% purity) ensures activity is not confounded by impurities .

- Cell line specificity : Test across multiple lines (e.g., A549, HepG2) to rule out tissue-dependent effects .

Q. What computational methods predict reactivity and binding modes?

- Density Functional Theory (DFT) : Models electron distribution at the thioxothiazolidinone sulfur, identifying nucleophilic attack sites .

- Molecular docking (AutoDock Vina) : Simulates binding to tyrosine kinases (PDB: 1T46), highlighting hydrogen bonds with the fluorophenyl group .

- MD simulations : Assess stability of protein-ligand complexes in physiological conditions (GROMACS, 100 ns trajectories) .

Methodological Considerations Table

| Challenge | Solution | Key References |

|---|---|---|

| Low synthesis yield | Use DMF as solvent; increase reaction time to 24 hours | |

| Isomer separation | Gradient chromatography (hexane:EtOAc 3:1→1:1) | |

| Bioactivity variability | Standardize cell culture conditions (e.g., FBS batch) | |

| Spectral ambiguity | Combine 2D NMR (HSQC, HMBC) with X-ray data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.